REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:8][N:7](C(=O)C(F)(F)F)[CH2:6][CH2:5][C:4]2[N:15]=[CH:16][C:17]([NH2:19])=[CH:18][C:3]1=2.C([O-])([O-])=O.[K+].[K+].CO.C([O-])(O)=O.[Na+]>C(Cl)Cl.O>[CH3:1][CH:2]1[CH2:8][NH:7][CH2:6][CH2:5][C:4]2[N:15]=[CH:16][C:17]([NH2:19])=[CH:18][C:3]1=2 |f:1.2.3,5.6|
|
Name
|
5-methyl-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
CC1C2=C(CCN(C1)C(C(F)(F)F)=O)N=CC(=C2)N
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for 16 h at room temprature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C2=C(CCNC1)N=CC(=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |